N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine
Description
N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine is a structurally complex imine derivative featuring an indole core substituted with a 1-methyl group and a 4-(trifluoromethyl)phenoxy moiety at the 2-position. The methanimine group is linked to a 3,4-dimethylphenyl substituent, contributing to its hydrophobic character. Key structural elements include:
- Indole backbone: Common in bioactive molecules, influencing electronic and steric properties .
- Trifluoromethylphenoxy group: Enhances lipophilicity and metabolic stability, a feature shared with agrochemicals like diflufenican .
- 3,4-Dimethylphenyl substituent: May modulate steric hindrance and π-π interactions compared to methoxy or halogenated analogs .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N2O/c1-16-8-11-19(14-17(16)2)29-15-22-21-6-4-5-7-23(21)30(3)24(22)31-20-12-9-18(10-13-20)25(26,27)28/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSWRWXEVPGFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(N(C3=CC=CC=C32)C)OC4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine, also known by its CAS number 866017-48-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 422.45 g/mol. The compound features a complex structure that includes multiple functional groups which may contribute to its biological activity.
Structural Formula
The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, particularly in breast cancer (MCF-7) and colorectal cancer (HCT-116) models.
IC50 Values
The following table summarizes the IC50 values of the compound against different cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.48 |
| HCT-116 | 0.78 |
| A549 | 1.54 |
| A375 | 1.17 |
These values indicate that the compound exhibits potent antiproliferative effects, comparable to established chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry analyses revealed that the compound triggers apoptosis in cancer cells by increasing caspase 3/7 activity.
- Cell Cycle Arrest : The compound was found to arrest cell proliferation at the G1 phase in MCF-7 cells, indicating a disruption in the normal cell cycle progression .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : Some derivatives of similar structures have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Related compounds have been noted for their analgesic and anti-inflammatory activities, suggesting potential for broader therapeutic applications .
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated the effectiveness of various derivatives of indole-based compounds, including this compound. The study concluded that the presence of electron-withdrawing groups significantly enhances biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the molecular dynamics simulations of similar compounds interacting with Bcl-2 proteins. Results indicated that hydrophobic interactions were crucial for binding efficacy, which is vital for inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
The 3,4-dimethylphenyl group in the target compound may reduce polarity compared to 4-fluorophenyl (Compound 3) or 4-methoxyphenyl (3h) analogs, affecting solubility .
Synthetic Efficiency: Microwave-assisted synthesis (Compound 3, 54% yield ) contrasts with mechanochemical methods (3h, 96% yield ), suggesting solvent-free approaches may optimize imine formation for certain substrates.
The indole moiety in Compounds 2 and 3 () is associated with kinase inhibition and antimicrobial activity in related molecules.
Spectral and Physicochemical Properties
- ¹H NMR Shifts :
- Mass Spectrometry :
- HRMS data for 3h (m/z 276.1201 ) and Compound 8n (m/z 372.2 ) highlight the utility of ESI-MS in confirming molecular ions for imine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
